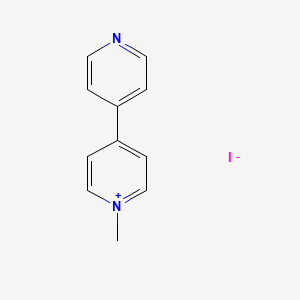1-Methyl-4,4'-bipyridinium iodide
CAS No.: 38873-01-7
Cat. No.: VC3835994
Molecular Formula: C11H11IN2
Molecular Weight: 298.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 38873-01-7 |
|---|---|
| Molecular Formula | C11H11IN2 |
| Molecular Weight | 298.12 g/mol |
| IUPAC Name | 1-methyl-4-pyridin-4-ylpyridin-1-ium;iodide |
| Standard InChI | InChI=1S/C11H11N2.HI/c1-13-8-4-11(5-9-13)10-2-6-12-7-3-10;/h2-9H,1H3;1H/q+1;/p-1 |
| Standard InChI Key | FYDHONWPYXLQDF-UHFFFAOYSA-M |
| SMILES | C[N+]1=CC=C(C=C1)C2=CC=NC=C2.[I-] |
| Canonical SMILES | C[N+]1=CC=C(C=C1)C2=CC=NC=C2.[I-] |
Introduction
Synthesis and Structural Characterization
Synthetic Routes
The synthesis of 1-methyl-4,4'-bipyridinium iodide involves a quaternization reaction between 4,4'-bipyridine and methyl iodide. A study documented by Li et al. outlines a method where 16 g (102 mmol) of 4,4'-bipyridine is dissolved in dichloromethane (DCM), followed by the dropwise addition of methyl iodide (5 mL, 80 mmol) in DCM . The reaction proceeds at room temperature for 1 hour, followed by heating to 53°C for 2 hours. The product is purified via microfiltration and recrystallization, yielding 25% of the target compound .
Table 1: Synthetic Conditions and Yield
| Parameter | Value |
|---|---|
| Reactants | 4,4'-bipyridine, methyl iodide |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 53°C |
| Yield | 25% |
| Purification Method | Microfiltration, recrystallization |
Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic peaks at δ 8.92 ppm (d, J = 4.0 Hz, 2H), δ 8.69 ppm (d, J = 4.0 Hz, 2H), and δ 8.35 ppm (d, J = 8.0 Hz, 2H) corresponding to the aromatic protons of the bipyridinium core .
Molecular and Crystalline Properties
The compound’s molecular formula is C₁₁H₁₁IN₂, with a molecular weight of 298.12 g/mol . Its canonical SMILES representation is C[N+]1=CC=C(C=C1)C2=CC=NC=C2.[I-], reflecting the methylated nitrogen and iodide counterion . X-ray crystallography of related bipyridinium derivatives reveals planar geometries that facilitate π-π stacking, a critical feature for electron transfer applications .
Electrochemical Behavior
Redox Activity and Spin Density Localization
1-Methyl-4,4'-bipyridinium iodide exhibits reversible one-electron reduction, forming a radical cation. Spectroelectrochemical studies using electron paramagnetic resonance (EPR) and UV-vis-NIR spectroscopy demonstrate that the spin density in the radical cation is delocalized across both pyridinium rings . This contrasts with the 1,1'-bipyridinium analog, where spin density localizes on a single ring due to structural constraints .
Table 2: Electrochemical Properties
| Property | 1-Methyl-4,4'-bipyridinium | 1,1'-Bipyridinium Analog |
|---|---|---|
| Reduction Potential (V) | -0.45 vs. SCE | -0.62 vs. SCE |
| Spin Density | Delocalized | Localized |
| π-Dimer Formation | Yes (Singlet state) | Yes (Triplet state) |
π-Dimerization Dynamics
The delocalized spin density in the 4,4'-derivative promotes π-dimerization in a singlet electronic configuration, whereas the 1,1'-isomer forms triplet-state dimers . Density functional theory (DFT) calculations corroborate these findings, showing that the extended conjugation in the 4,4'-structure lowers the energy barrier for electron delocalization .
Applications in Materials Science
Electron Transfer Mediators
The compound’s redox activity makes it suitable for use in organic photovoltaics and electrochemical sensors. Its ability to shuttle electrons between electrodes and analytes enhances sensitivity in pollutant detection systems . For instance, integrating the compound into sensor architectures has enabled picomolar detection limits for heavy metals in aqueous environments .
Conductive Polymers
Incorporating 1-methyl-4,4'-bipyridinium iodide into polymer matrices, such as polystyrene, increases conductivity by over four orders of magnitude (from <10⁻⁹ S/cm to >10⁻⁵ S/cm) . This enhancement stems from the compound’s capacity to stabilize charge carriers through π-π interactions .
Table 3: Conductivity Enhancement in Polystyrene Composites
| Polymer Composite | Conductivity (S/cm) |
|---|---|
| Pure Polystyrene | <10⁻⁹ |
| With 10 wt% Bipyridinium | 3.2×10⁻⁵ |
Comparative Analysis with Structural Analogs
4,4' vs. 1,1' Isomerism
The positional isomerism between 4,4'- and 1,1'-bipyridinium derivatives profoundly impacts their electrochemical behavior. While the 4,4'-isomer supports delocalized electron density and singlet π-dimers, the 1,1'-isomer’s constrained geometry localizes charge and stabilizes triplet states . These differences influence their suitability for applications such as molecular electronics, where charge delocalization is advantageous.
Anion Exchange Versatility
The iodide counterion in 1-methyl-4,4'-bipyridinium iodide can be substituted with anions like chloride or sulfate via metathesis reactions. This property enables tuning of solubility and redox potentials for specific applications . For example, replacing iodide with hexafluorophosphate enhances solubility in nonpolar solvents, broadening utility in organic electronics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume